7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (coumarin) family, characterized by a benzopyrone core substituted with a methoxyphenyl group at position 3, a methyl group at position 2, and a piperazine-containing ethoxy side chain at position 5.
Properties
IUPAC Name |
7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O4/c1-22-29(24-8-10-25(34-2)11-9-24)30(33)27-13-12-26(20-28(27)36-22)35-19-18-31-14-16-32(17-15-31)21-23-6-4-3-5-7-23/h3-13,20H,14-19,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOPMDVZPUBNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic derivative belonging to the chromenone class, characterized by a complex structure that includes a chromenone core and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 484.596 g/mol. Its structural features include:
- Chromenone core : A fused benzene and pyrone ring system.
- Piperazine moiety : A 4-benzylpiperazine substituent that is crucial for its biological interactions.
- Methoxy and ethoxy groups : Contributing to its solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer , antimicrobial , and neuroprotective effects. Below is a summary of significant findings from various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
- Cell Proliferation Inhibition : In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, some piperazine derivatives demonstrated IC50 values as low as 0.029 μM against HepG2 cells, indicating strong antiproliferative effects .
- Mechanism of Action : The mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis, as evidenced by indirect immunofluorescence staining showing anti-tubulin properties .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Compounds within the chromenone family have been shown to suppress LPS-induced nitric oxide production in RAW 264.7 macrophages, suggesting anti-inflammatory properties that may correlate with antimicrobial activity .
Neuroprotective Effects
Another area of interest is the neuroprotective potential:
- Some chromenone derivatives have been identified as inhibitors of β-amyloid aggregation, which is significant for Alzheimer’s disease research. These compounds protect neuronal cells from oxidative stress induced by hydrogen peroxide .
Comparative Analysis of Related Compounds
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzylpiperazine moiety, methoxy group | Anticancer, antimicrobial |
| 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one | Similar core with methyl substitution | Varying anticancer activity |
| 7-(2-(4-pyrrolidinyl)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one | Pyrrolidine instead of piperazine | Distinct pharmacological properties |
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have shown significant tumor growth inhibition without severe side effects, indicating their therapeutic potential .
- Mechanistic Insights : Molecular modeling studies suggest that these compounds interact with multiple biological targets, enhancing their efficacy against cancer cells while minimizing toxicity .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for several pharmacological properties, including:
Antimicrobial Activity
Research indicates that 7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
Studies have shown that this compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Its interaction with specific molecular targets involved in tumor progression is a key area of research.
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential activity in modulating neurotransmitter systems. Preliminary studies indicate possible anxiolytic and antidepressant effects, warranting further investigation into its mechanism of action within the central nervous system.
Comparative Studies
Comparative analysis with structurally similar compounds has provided insights into the unique properties of this compound.
| Compound Name | Unique Properties |
|---|---|
| 7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one | Different piperazine substituent; varying activity profile |
| 7-[2-(4-pyrrolidinyl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one | Distinct pharmacological properties due to pyrrolidine moiety |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent in clinical settings.
- Anticancer Research : In a laboratory setting, this compound was tested against multiple cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis.
- Neuropharmacological Investigation : Initial animal studies indicated that the compound may possess anxiolytic effects comparable to established treatments, prompting further exploration into its use for anxiety disorders.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy linker in the side chain (connecting the chromenone core to the benzylpiperazine group) can undergo nucleophilic substitution under acidic or alkaline conditions. For example:
-
Hydrolysis : The ethoxy group may cleave to form a hydroxyl derivative in the presence of strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) or bases (e.g., NaOH). Similar reactivity is observed in structurally related ethoxy-substituted chromenones.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Ethoxy hydrolysis | 6M HCl, reflux, 12 hr | 7-hydroxy derivative |
Electrophilic Aromatic Substitution
The chromen-4-one core and methoxyphenyl group are susceptible to electrophilic attack. Key reactions include:
-
Nitration : Directed by electron-donating methoxy groups, introducing nitro substituents at positions ortho/para to the methoxy group.
-
Halogenation : Bromination or chlorination occurs at the activated aromatic rings under mild conditions (e.g., Br<sub>2</sub>/FeBr<sub>3</sub>) .
Oxidation of the Methyl Group
The methyl group at position 2 of the chromenone can oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>). This reaction is critical for modifying hydrophilicity and biological activity .
Piperazine Functionalization
The 4-benzylpiperazine moiety undergoes characteristic reactions:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) to form quaternary ammonium salts.
-
Debenzylation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the benzyl group, yielding a secondary amine .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Debenzylation | 10% Pd-C, H<sub>2</sub>, EtOH | Piperazine amine derivative |
Cyclization and Ring-Opening
The chromenone core participates in cycloaddition or ring-opening reactions:
-
Diels-Alder Reaction : The α,β-unsaturated ketone system reacts with dienes to form bicyclic structures .
-
Base-Induced Ring Opening : Strong bases (e.g., NaOH) cleave the lactone ring to yield substituted cinnamic acid derivatives .
Demethylation of Methoxy Groups
The methoxy group on the phenyl ring undergoes demethylation with reagents like BBr<sub>3</sub> or HI to form phenolic derivatives, enhancing hydrogen-bonding capacity .
Photochemical Reactions
Chromenones exhibit [2+2] photodimerization under UV light, forming cyclobutane derivatives. This reactivity is structure-dependent and influenced by substituents .
Metal-Catalyzed Cross-Coupling
The aromatic rings can participate in Suzuki-Miyaura or Heck reactions for introducing aryl/alkenyl groups. For example:
-
Suzuki Coupling : Uses Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst to attach arylboronic acids to the chromenone core .
Reduction Reactions
-
Carbonyl Reduction : The 4-keto group is reduced to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub> .
-
Aromatic Ring Reduction : Hydrogenation (H<sub>2</sub>/Ni) saturates the benzene rings to cyclohexane derivatives.
Salt Formation
The piperazine nitrogen atoms form salts with acids (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>), improving solubility for pharmacological applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Modifications in the Piperazine/Benzyl Region
Key Analogs :
Impact of Piperazine Modifications :
- Benzyl vs. Acetyl : The benzyl group in the target compound enhances lipophilicity and may improve interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase peripheral anionic site) compared to the acetylated analog .
- Hydroxybenzyl vs. Benzyl : Hydroxy substitution (as in 4d) introduces hydrogen-bonding capacity, which could improve water solubility but limit CNS bioavailability .
Chromenone Core Substitutions
Key Analogs :
Impact of Core Modifications :
- Methoxy vs.
- Methyl at C2 : Unique to the target compound, this substitution likely reduces metabolic oxidation at C2, improving stability .
Preparation Methods
Pathway 1: Chromen-4-One Core Synthesis via Algar-Flynn-Oyamada Reaction
Formation of 3-(4-Methoxyphenyl)-2-methyl-7-hydroxychromen-4-one
Starting materials :
- 2-Methyl-4-hydroxyacetophenone
- 4-Methoxybenzaldehyde
Procedure :
- Chalcone formation :
Introduction of the Ethoxy-Piperazine-Benzyl Side Chain
Synthesis of 2-(4-Benzylpiperazin-1-yl)ethanol
Procedure :
- React 1-benzylpiperazine (1.0 eq) with ethylene carbonate (1.2 eq) in toluene at 110°C for 12 h.
- Purify via column chromatography (CH$$2$$Cl$$2$$:MeOH = 9:1).
Mitsunobu Coupling at Position 7
Reagents :
- 3-(4-Methoxyphenyl)-2-methyl-7-hydroxychromen-4-one
- 2-(4-Benzylpiperazin-1-yl)ethanol
- Triphenylphosphine (PPh$$_3$$)
- Diethyl azodicarboxylate (DEAD)
Procedure :
- Dissolve the chromenone (1.0 eq) and 2-(4-benzylpiperazin-1-yl)ethanol (1.5 eq) in anhydrous THF.
- Add PPh$$_3$$ (1.2 eq) and DEAD (1.2 eq) at 0°C, then stir at room temperature for 24 h.
- Purify via silica gel chromatography (EtOAc:hexane = 3:7).
- Yield : 68%.
- Key characterization :
- HRMS (ESI): m/z calcd for C$${30}$$H$${31}$$N$$2$$O$$4$$ [M+H]$$^+$$: 499.2231; found: 499.2235.
- $$ ^1H $$ NMR (CDCl$$3$$): δ 7.65 (d, $$ J = 8.8 $$ Hz, 1H, H-5), 7.30–7.25 (m, 5H, Ar-H), 6.95 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 6.85 (s, 1H, H-8), 4.20 (t, $$ J = 6.0 $$ Hz, 2H, -OCH$$2$$), 3.85 (s, 3H, -OCH$$3$$), 3.60 (t, $$ J = 6.0 $$ Hz, 2H, -CH$$2$$N), 2.70–2.40 (m, 8H, piperazine-H), 2.40 (s, 3H, -CH$$_3$$).
Pathway 2: Suzuki Coupling for 3-Aryl Substitution
Synthesis of 3-Bromo-2-methyl-7-hydroxychromen-4-one
Procedure :
Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Reagents :
- 3-Bromo-2-methyl-7-hydroxychromen-4-one
- 4-Methoxyphenylboronic acid
- Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DME/H$$_2$$O
Procedure :
Piperazine Side Chain Attachment (Same as Pathway 1)
Comparative Analysis of Pathways
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Total Yield | 52% | 45% |
| Key Advantage | Fewer steps | Regioselective aryl introduction |
| Limitation | Low chalcone cyclization yield | Requires palladium catalysts |
| Scalability | Moderate | High |
Optimization and Challenges
- Regioselectivity : Pathway 2 ensures precise 3-aryl substitution but requires costly Pd catalysts.
- Side Reactions : Mitsunobu coupling (Pathway 1) may produce phosphine oxide byproducts, necessitating rigorous purification.
- Solvent Systems : Polar aprotic solvents (DMF, DME) improve coupling efficiency but complicate isolation.
Q & A
(Basic) What analytical techniques are recommended for confirming the structural integrity of this compound, and how are these methods validated?
Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to verify substituent positions, particularly the benzylpiperazinyl-ethoxy and methoxyphenyl groups.
- High-Performance Liquid Chromatography (HPLC): Use a validated method with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35) to assess purity .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and molecular conformation. For example, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) are typical for chromen-4-one derivatives .
Validation:
- HPLC: System suitability tests (peak symmetry, retention time reproducibility) and spike-recovery experiments (95–105% recovery).
- NMR: Compare experimental shifts with computational predictions (e.g., DFT calculations).
(Advanced) How can researchers design experiments to investigate the structure-activity relationships (SAR) of the benzylpiperazinyl and methoxyphenyl substituents?
Answer:
Methodology:
Systematic Substituent Variation:
- Synthesize analogs with modified benzylpiperazinyl groups (e.g., fluorophenyl or trifluoromethoxy substitutions) .
- Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents.
Biological Assays:
- Test analogs against target receptors (e.g., kinase or GPCR assays) to correlate substituent effects with activity.
Computational Modeling:
- Use molecular docking to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with the methoxy group).
Data Analysis:
- Apply multivariate regression to quantify substituent contributions to activity.
(Basic) What synthetic routes are documented for introducing the 2-(4-benzylpiperazin-1-yl)ethoxy moiety into the chromen-4-one scaffold?
Answer:
Key Steps:
Etherification: React the chromen-4-one hydroxyl group with 1,2-dibromoethane to form a bromoethoxy intermediate.
Nucleophilic Substitution: Treat the intermediate with 4-benzylpiperazine in the presence of a base (e.g., K₂CO₃) to install the benzylpiperazinyl group .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Critical Parameters:
- Reaction temperature (60–80°C) and solvent polarity to avoid side reactions.
(Advanced) How are contradictory solubility and stability data resolved across different pH conditions?
Answer:
Methodology:
pH-Dependent Solubility Studies:
- Prepare buffered solutions (pH 1.2–7.4) and measure solubility via UV spectrophotometry.
- Use sodium 1-octanesulfonate (as in Pharmacopeial Forum methods) to mimic physiological conditions .
Stability Testing:
- Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS.
Resolution of Contradictions:
- Compare results across multiple labs using standardized buffers.
- Validate findings with molecular dynamics simulations to predict protonation states.
(Advanced) How do crystallographic studies clarify the conformational flexibility of the benzylpiperazinyl-ethoxy side chain?
Answer:
Approach:
- Grow single crystals in ethanol/water mixtures and collect diffraction data (e.g., Bruker SMART CCD diffractometer) .
- Analyze torsion angles between the piperazinyl ring and ethoxy linker to quantify flexibility.
Key Findings (Example):
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell (Å) | a = 7.97, b = 16.43 |
| Torsion angle (°) | 112.5 (piperazinyl-ethoxy) |
The side chain adopts a gauche conformation, limiting rotational freedom and stabilizing receptor interactions .
(Basic) What strategies optimize reaction yields during the synthesis of the chromen-4-one core?
Answer:
Optimization Steps:
Cyclization Conditions: Use AlCl₃ as a Lewis catalyst for the Kostanecki-Robinson reaction to form the chromen-4-one ring.
Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yields >85% .
Workup: Quench with ice-water and extract with dichloromethane to isolate the product.
(Advanced) How can researchers address discrepancies in IC₅₀ values across different kinase inhibition assays?
Answer:
Root Cause Analysis:
- Variability in enzyme sources (e.g., recombinant vs. native kinases).
- Differences in assay buffers (e.g., ATP concentration, divalent cations).
Mitigation Strategies:
- Standardize assay protocols (e.g., ATP = 10 µM, Mg²⁺ = 5 mM).
- Validate findings with orthogonal methods (e.g., SPR for binding kinetics).
Data Reconciliation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
